Ethyl L-lactate

概要

説明

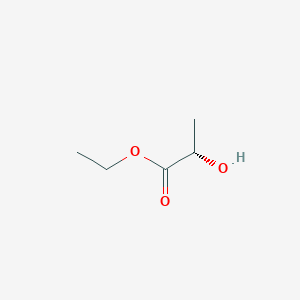

Ethyl L-lactate (CAS 687-47-8) is an ester derived from L-lactic acid and ethanol. It is a chiral compound with one stereocenter, distinguishing it from its D-enantiomer or racemic mixtures. As a biodegradable and renewable solvent, it is widely used in green chemistry, pharmaceuticals, food flavoring, and polymer synthesis . Key properties include:

- Molecular formula: C₅H₁₀O₃

- Boiling point: 154–156°C

- LogP: 0.2 (moderate hydrophilicity)

- Hydrogen bonding: 1 donor (OH), 3 acceptors . Its production involves esterification of bio-derived lactic acid and ethanol, often via reactive distillation or enzymatic catalysis .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Lactic Acid+Ethanol→Ethyl Lactate+Water

The reaction is usually carried out under reflux conditions to ensure the complete conversion of lactic acid to ethyl lactate. The reaction mixture is then distilled to separate the ethyl lactate from the water and any unreacted starting materials.

Industrial Production Methods

In industrial settings, ethyl (2S)-2-hydroxypropanoate is produced using similar esterification processes but on a larger scale. The process involves continuous distillation to remove the water formed during the reaction, which drives the equilibrium towards the formation of ethyl lactate. Additionally, the use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Ethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl lactate can be hydrolyzed back to lactic acid and ethanol.

Oxidation: Ethyl lactate can be oxidized to produce acetaldehyde and acetic acid.

Reduction: Reduction of ethyl lactate can yield ethyl (2S)-2-hydroxypropanoate alcohol.

Substitution: Ethyl lactate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: Lactic acid and ethanol.

Oxidation: Acetaldehyde and acetic acid.

Reduction: Ethyl (2S)-2-hydroxypropanoate alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Food Industry Applications

Ethyl L-lactate is recognized as a safe food additive and flavoring agent. It is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been deemed suitable for use in food products due to its low toxicity and favorable metabolic profile.

- Flavoring Agent : EL is used to impart a pleasant flavor in various food products. It is hydrolyzed in the body to produce lactic acid and ethanol, both of which are common food constituents .

- Preservative : Its antimicrobial properties allow it to be utilized as a preservative in food formulations, enhancing shelf life without compromising safety.

Solvent Applications

This compound is often referred to as a "green solvent" due to its biodegradable nature and low toxicity compared to traditional solvents. Its applications include:

- Chemical Solvent : EL is employed in chemical processes for dissolving various organic compounds. A notable case study demonstrated its use as a solvent for synthesizing imines, showcasing its effectiveness in biopharmaceutical processes .

- Cleaning Agent : Its ability to dissolve oils and greases makes it suitable for use in cleaning products, particularly in industrial settings.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves multiple roles:

- Drug Delivery : EL is being researched for its potential as a drug delivery vehicle due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.

- Extraction Solvent : It is utilized in the extraction of active pharmaceutical ingredients (APIs) from plant materials, taking advantage of its selective solubility properties.

Cosmetic Applications

The cosmetic industry benefits from this compound's properties as well:

- Skin Conditioning Agent : EL is incorporated into formulations as a skin conditioning agent due to its moisturizing properties and low irritation potential .

- Fragrance Ingredient : It serves as a carrier for fragrances in perfumes and personal care products, enhancing scent longevity while being gentle on the skin.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Flavoring agent | Safe, low toxicity, enhances flavor |

| Preservative | Antimicrobial properties | |

| Solvent Applications | Chemical solvent | Biodegradable, effective in various reactions |

| Cleaning agent | Dissolves oils and greases | |

| Pharmaceutical | Drug delivery | Biocompatible, enhances drug solubility |

| Extraction solvent | Selective solubility for APIs | |

| Cosmetic | Skin conditioning agent | Moisturizing, low irritation |

| Fragrance ingredient | Enhances scent longevity |

Case Studies

- Production from Renewable Resources : A case study highlighted the production of ethyl lactate from lactic acid and ethanol using process simulators. This approach emphasizes sustainable practices by utilizing renewable resources .

- Safety Assessments : Research indicates that ethyl lactate has an oral LD50 greater than 2000 mg/kg and does not present significant genotoxic risks based on extensive safety assessments conducted under OECD guidelines .

- Efficacy in Drug Formulations : Studies have shown that incorporating this compound into drug formulations can significantly improve the bioavailability of certain compounds, making it a valuable ingredient in pharmaceutical development .

作用機序

The mechanism by which ethyl (2S)-2-hydroxypropanoate exerts its effects depends on its application. As a solvent, it interacts with various solutes through hydrogen bonding and van der Waals forces, facilitating the dissolution and reaction of different compounds. In biological systems, it can act as a carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability.

類似化合物との比較

Structural and Functional Analogues

Methyl L-Lactate (ML)

- Structure : Methyl ester of L-lactic acid.

- Properties : Lower molecular weight (C₄H₈O₃), higher volatility (bp ~ 144°C), and slightly lower logP (−0.1).

- Applications: Used in membrane fabrication (e.g., cellulose acetate) as a non-toxic alternative to N-methylpyrrolidone (NMP). ML-based membranes exhibit comparable molecular weight cutoff (MWCO) to NMP-derived ones but with reduced environmental impact .

- Limitations : Less effective than this compound in polymer initiator roles due to shorter alkyl chain .

Ethyl Acetate

- Structure : Ethyl ester of acetic acid.

- Applications : Common solvent in paints and coatings. This compound outperforms it in polar reaction systems (e.g., synthesis of aryl aldimines) due to its ability to stabilize charged intermediates via hydrogen bonding .

Propylene Carbonate (PC)

- Structure : Cyclic carbonate with high polarity.

- Applications : Polar aprotic solvent in lithium-ion batteries. This compound is preferred in enantioselective syntheses (e.g., spirooxindoles) due to its chiral environment and biocompatibility .

Performance in Polymerization

This compound serves as an initiator in ring-opening polymerizations (ROP) of lactides. Key comparisons:

- Catalyst Synergy: With SnCl₂, this compound produces polylactides with melting temperatures (Tm) >180°C, outperforming SnOct₂-based systems, which fail to achieve such high Tm .

- Enantioselectivity : The L-configuration enables stereocontrol in poly(L-lactide) synthesis, yielding higher crystallinity vs. racemic ethyl lactate .

Table 1: Polymerization Performance

| Initiator/Catalyst | Tm (°C) | Crystallinity (%) | Reference |

|---|---|---|---|

| This compound/SnCl₂ | >180 | 65–70 | |

| Ethyl lactate/SnOct₂ | <160 | 50–55 | |

| Mthis compound/SnCl₂ | 170 | 60 |

Role in Food and Beverage Aromas

This compound is a key aroma compound in fermented beverages:

- Chinese Rice Wine: Concentrations up to 337 mg/L contribute to fruity and floral notes, exceeding levels of isoamyl lactate and ethyl octanoate .

- Baijiu : Adsorption by activated carbon reduces this compound by 41%, highlighting its volatility and sensitivity to purification processes .

Table 2: Aroma Compound Concentrations in Beverages (mg/L)

| Compound | Chinese Rice Wine | Baijiu (Control) |

|---|---|---|

| This compound | 300–337 | 177–323 |

| Isoamyl lactate | 50–80 | 15–40 |

| Ethyl octanoate | 0.9–1.0 | 0.2–1.1 |

Solvent Efficiency in Green Chemistry

- Synthetic Chemistry : this compound enables catalyst-free multicomponent reactions (e.g., spirooxindole synthesis) with yields >90%, surpassing ethyl acetate in reaction rate and purity .

- Extraction : Used in tocopherol separation from olive oil, with partition coefficients 20% higher than hexane due to polarity and hydrogen bonding .

生物活性

Ethyl L-lactate (EL) is an ester derived from lactic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, food technology, and biomanufacturing. This article explores the biological activity of this compound, focusing on its synthesis, toxicity profiles, metabolic pathways, and potential therapeutic uses.

This compound is a colorless liquid with a pleasant odor. It is soluble in water and organic solvents, making it a versatile compound for industrial applications. The synthesis of this compound can be achieved through various methods:

- Microbial Fermentation : Utilizing engineered strains of Escherichia coli to convert glucose into ethyl lactate via metabolic pathways has shown promising results. For instance, a study demonstrated a 4.96-fold increase in production by optimizing metabolic fluxes in the microbial biosynthesis pathway .

- Catalytic Processes : Ethyl lactate can also be produced through catalytic transesterification of lactic acid or post-consumer polylactic acid (PLA), which highlights its potential for recycling applications .

Toxicity and Safety Profile

The safety profile of this compound has been extensively studied:

- Toxicity Assessments : In vitro studies indicate that ethyl lactate exhibits low toxicity compared to other lactate esters. For example, exposure to 5 g/L ethyl lactate resulted in only a 6% decrease in growth rate in E. coli, ranking it as the least toxic among various lactate esters tested .

- Genotoxicity Studies : Ethyl lactate did not show mutagenic effects in the Ames test and was found non-clastogenic in micronucleus assays conducted on human peripheral blood lymphocytes .

Biological Activities

This compound demonstrates several biological activities that make it suitable for various applications:

- Antimicrobial Properties : Research indicates that EL possesses antimicrobial activity against various pathogens, making it useful as a preservative in food products and as an ingredient in personal care formulations.

- Solvent Properties : Due to its low toxicity and biodegradability, ethyl lactate is increasingly used as a green solvent in chemical processes and formulations .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

- Microbial Production : A study demonstrated the successful microbial production of ethyl lactate from glucose using engineered E. coli strains. The strains exhibited varying levels of productivity, with one strain producing 2.24 mg/L of ethyl lactate during fermentation .

- Catalytic Conversion : Research on the catalytic depolymerization of PLA showed that ethyl lactate could be produced efficiently from post-consumer waste materials, promoting sustainability in chemical manufacturing .

- Biomanufacturing Potential : Investigations into the esterification potential of various enzymes revealed that certain engineered strains could enhance the production of ethyl lactate significantly, indicating its promise for biomanufacturing applications .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of ethyl L-lactate in solvent applications?

- Methodology : Use techniques like nuclear magnetic resonance (NMR) spectroscopy to verify stereochemical purity (enantiomeric excess) and gas chromatography-mass spectrometry (GC-MS) to detect impurities. Cross-reference with CAS 97-64-3 specifications for molecular weight (118.13 g/mol) and physical properties (e.g., boiling point, density) . For hydrogen-bonding analysis, employ infrared (IR) spectroscopy to identify hydroxyl and ester functional groups .

Q. What experimental protocols are recommended for measuring this compound’s thermophysical properties (e.g., viscosity, density) under varying conditions?

- Methodology : Conduct pressure–volume–temperature (PVT) and pressure–viscosity–temperature experiments using calibrated viscometers and densitometers. Compare results with Density Functional Theory (DFT) simulations to validate intermolecular interactions, such as hydrogen bonding and van der Waals forces . For reproducibility, document temperature ranges (e.g., 20–160°C) and pressure conditions .

Q. How should this compound be synthesized at the laboratory scale for high enantiomeric purity?

- Methodology : Utilize enzymatic catalysis (e.g., Candida antarctica lipase B) for stereoselective esterification of L-lactic acid with ethanol. Monitor reaction kinetics via HPLC and optimize parameters (pH, temperature, substrate molar ratio) to achieve >98% enantiomeric excess . Validate scalability using batch reactors with inert gas purging to prevent oxidation .

Advanced Research Questions

Q. How do conflicting data on this compound’s solvent efficiency arise in polymerization studies, and how can they be resolved?

- Analysis : Discrepancies in polymerization rates or molecular weight distributions may stem from catalyst choice (e.g., SnCl₂ vs. SnOct₂) or initiator purity. For example, SnCl₂ catalyzes L-lactide polymerization with this compound as an initiator, yielding polylactides with Mn ~4,000–10,000 g/mol, whereas SnOct₂ may introduce side reactions . Resolve contradictions by standardizing catalyst purity and reaction conditions (e.g., 140°C, bulk vs. solution polymerization) .

Q. What computational and experimental approaches are effective for modeling this compound’s liquid-phase behavior in green solvent applications?

- Methodology : Combine classical molecular dynamics (MD) simulations with Monte Carlo/Gibbs ensemble methods to predict phase equilibria and solvation dynamics. Validate against experimental PVT data and viscosity profiles. Note that intra- vs. intermolecular hydrogen bonding ratios significantly impact solvent polarity and miscibility . For COSMO-RS simulations, use forcefields calibrated for ester solvents .

Q. How can this compound-based aqueous two-phase systems (ATPS) be optimized for biomolecule partitioning?

- Methodology : Screen phase-forming components (e.g., this compound with tartrate salts) to adjust partition coefficients. For flavonoid extraction (e.g., rutin), optimize ATPS composition (e.g., 25% w/w this compound, pH 5–7) and quantify partitioning via UV-Vis spectroscopy. Validate system recyclability to align with green chemistry principles .

Q. What strategies mitigate batch-to-batch variability in this compound’s performance as a chain-transfer agent (CTA) in radical polymerizations?

- Analysis : Variability often arises from trace moisture or residual acids. Implement strict drying protocols (e.g., molecular sieves, argon sparging) and characterize CTA purity via titration. In controlled radical polymerization of 1-vinyl-2-pyrrolidinone, maintain a molar ratio of [monomer]/[CTA] = 100–200 to achieve narrow dispersity (Ð < 1.5) .

Q. Data Contradiction and Reproducibility

Q. Why do reported hydrogen-bonding strengths of this compound vary across computational studies?

- Resolution : Differences in DFT functional selection (e.g., B3LYP vs. M06-2X) or basis sets affect predicted bond energies. Cross-validate with experimental IR/Raman spectra and MD simulations. Studies show intermolecular H-bonding dominates at lower temperatures, while intramolecular interactions prevail at higher temperatures .

Q. How can researchers reconcile discrepancies in this compound’s neuroprotective efficacy reported in cell-based studies?

- Note : Ethyl L-lactate’s direct neuroprotective role is not well-documented; most studies (e.g., on sodium L-lactate) focus on lactate metabolism. If investigating ethyl derivatives, design dose-response assays (e.g., 5–25 mM) in neuronal models (e.g., SH-SY5Y) and measure outcomes like BDNF release via ELISA, controlling for esterase activity .

Q. Methodological Best Practices

- Experimental Design : Pre-screen literature for analogous reaction conditions (e.g., solvent-free esterifications, polymerization catalysts) and obtain PI approval for scaling untested protocols .

- Data Reporting : Include raw datasets (e.g., MALDI-TOF spectra for polymer analysis) and negative results to aid reproducibility .

特性

IUPAC Name |

ethyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLXQDLBQLTDK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042336 | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (L)-Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.6 [mmHg] | |

| Record name | (L)-Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

687-47-8 | |

| Record name | Ethyl L-lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA1IKU79WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。